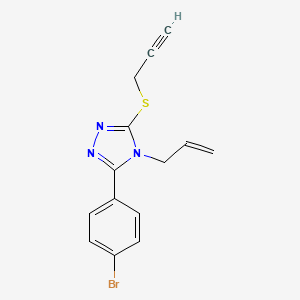

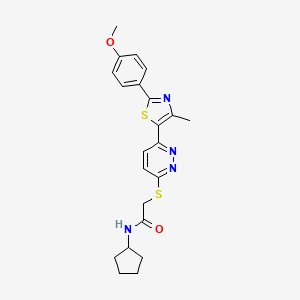

![molecular formula C21H19N3O4 B2500023 7-(二乙基氨基)-3-[5-(2-羟基苯基)-1,3,4-噁二唑-2-基]-2H-香豆素-2-酮 CAS No. 333773-21-0](/img/structure/B2500023.png)

7-(二乙基氨基)-3-[5-(2-羟基苯基)-1,3,4-噁二唑-2-基]-2H-香豆素-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound of interest, 7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one, is a derivative of 7-diethylaminocoumarin-based 1,3,4-oxadiazole. These derivatives are of significant interest due to their potential biological activities. The research on these compounds is focused on their synthesis and the evaluation of their biological activities, such as anti-acetylcholinesterase activities, which are important for the treatment of conditions like Alzheimer's disease . Another related compound, 2-(diethylamino)-7-ethoxychromone, has been synthesized and tested for its antiplatelet activity, which is crucial for preventing thrombotic diseases .

Synthesis Analysis

The synthesis of 7-diethylaminocoumarin-based 1,3,4-oxadiazole derivatives, including the compound of interest, involves iodine-mediated oxidative cyclization. This method has been confirmed by various spectroscopic techniques such as 1H NMR, 13C NMR, and HRMS, ensuring the correct structure of the synthesized compounds . The synthesis of related compounds, such as 2-(diethylamino)-7-ethoxychromone, involves the reaction of 3-ethoxyphenol with 3-(dialkylamino)-3-oxo-propanoic acid ethyl ester in the presence of phosphorus oxychloride, followed by further structural modifications to enhance biological activity .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their biological activity. The structure-activity relationship studies have shown that the introduction of a halogen atom on the para-position of the phenyl ring of 7-diethylaminocoumarin-based 1,3,4-oxadiazole derivatives can enhance their acetylcholinesterase inhibitory activities. Molecular docking studies suggest that these compounds can interact optimally within the acetylcholinesterase enzyme, which is indicative of their potential as therapeutic agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that are expected to confer biological activity. For instance, the iodine-mediated oxidative cyclization is a key step in the formation of the 1,3,4-oxadiazole ring. Further reactions, such as those leading to the introduction of halogen atoms or the transformation of 7-ethoxychromones into various derivatives, are performed to explore the effects of different substituents on biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one are not detailed in the provided papers, such properties are generally important for the pharmacokinetic profile of the compound. These properties include solubility, stability, and reactivity, which can affect the compound's absorption, distribution, metabolism, and excretion in biological systems. The synthesis methods and structural modifications are often aimed at optimizing these properties to improve the compound's efficacy as a drug .

科学研究应用

高灵敏度检测探针

高灵敏度香豆素-吡唑酮探针用于活细胞中Cr3+检测

Mani等人(2018年)的研究合成了一种化合物,由甲基3-(7-(二乙基氨基)-2-氧代-2H-香豆素-3-基)-3-氧代丙酸酯和2-氢吡唑-4-苯基噻唑合成。该化合物与Cr3+离子络合后,表现出快速变色和显著荧光猝灭,使其成为检测活细胞中Cr3+的高灵敏度探针(Mani等人,2018年)。

抗氧化活性

香豆素-1,3,4-噁二唑类似物的合成、表征和抗氧化活性

Basappa等人(2021年)开发了一系列具有显著抗氧化性能的香豆素-噁二唑杂化物。该研究突出了合成方法和这些化合物的自由基清除活性,指出它们作为抗氧化剂的潜力(Basappa et al., 2021)。

亚硫酸盐的选择性检测

亚硫酸盐检测的比色荧光探针

Sun等人(2017年)描述了一种基于迈克尔加成机制的新型荧光探针,用于选择性检测亚硫酸盐。该探针表现出高选择性,并有潜力监测实际样品和活细胞中的亚硫酸盐水平(Sun et al., 2017)。

分子内电子转移调控荧光

用于极性和pH感测的双色荧光染料

Syzova等人(2004年)合成了显示受光诱导分子内电子转移调控荧光性质的双色荧光化合物。这些发现表明这类化合物可用作对其环境的极性和pH敏感的荧光探针(Syzova et al., 2004)。

抗菌和抗真菌剂

新的噁二唑衍生物作为潜在的抗菌和抗真菌剂

Mahesh等人(2022年)合成了含有2H-香豆素-2-酮基团的噁二唑衍生物,展示了良好的产率和潜在的抗菌和抗真菌活性。这项研究为开发新型抗微生物剂开辟了途径(Mahesh et al., 2022)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O4/c1-3-24(4-2)14-10-9-13-11-16(21(26)27-18(13)12-14)20-23-22-19(28-20)15-7-5-6-8-17(15)25/h5-12,25H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXSHQBCHBUIIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC=CC=C4O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(diethylamino)-3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B2499948.png)

![N-(2-ethylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2499950.png)

![1-[(3-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2499952.png)

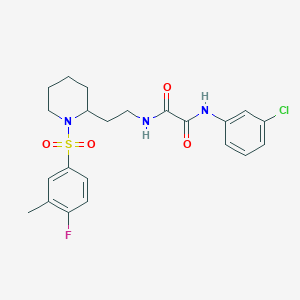

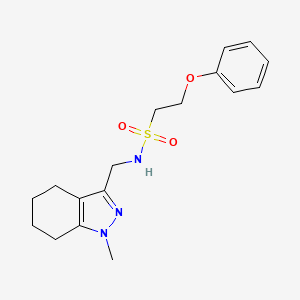

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-fluorobenzamide](/img/structure/B2499957.png)

![4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]quinoline](/img/structure/B2499961.png)

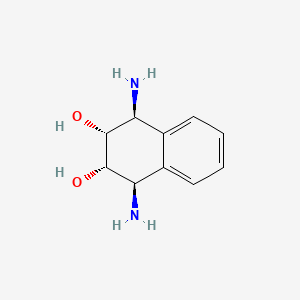

![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)

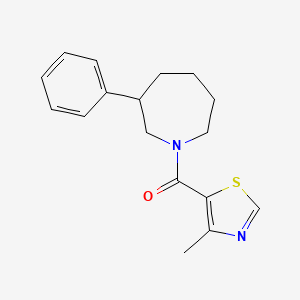

![1-Methyl-8-(4-phenoxyphenyl)-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2499963.png)